1-Arachidonoyl-3-arachidonoyl-sn-glycerol
CAS No.: 95034-09-6
Cat. No.: VC13653260
Molecular Formula: C43H68O5
Molecular Weight: 665.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95034-09-6 |
---|---|
Molecular Formula | C43H68O5 |
Molecular Weight | 665.0 g/mol |
IUPAC Name | [2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Standard InChI | InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |
Standard InChI Key | BVPIMSGTEQDXIH-XCHUKFSYSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(O)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-Arachidonoyl-3-arachidonoyl-sn-glycerol is a symmetric diacylglycerol with the following properties:
Property | Value |
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IUPAC Name | 2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Molecular Formula | C₄₃H₆₈O₅ |
Molecular Weight | 665.0 g/mol |
CAS Registry Number | 95034-09-6 |
PubChem CID | 10484542 |
SMILES | [H]C(O)(COC(=O)CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)COC(=O)CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC |
InChI Key | BVPIMSGTEQDXIH-XCHUKFSYSA-N |
XLogP3-AA | 12.4 |
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis
1-Arachidonoyl-3-arachidonoyl-sn-glycerol is synthesized via:
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Transacylation reactions: HRAS-like suppressor 5 (HRSL5) transfers arachidonic acid from phosphatidylcholine to glycerol-3-phosphate .
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Phospholipase C (PLC) activity: Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) generates DAGs, though arachidonate-specific isoforms (e.g., PLC-δ) may favor polyunsaturated substrates .
Catabolism and Downstream Products
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Phosphorylation: DAG kinases (e.g., DGKε) convert it to phosphatidic acid (PA), a precursor for PI resynthesis .
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Hydrolysis: Lipases release arachidonic acid, a substrate for eicosanoid production (e.g., prostaglandins, leukotrienes) .
Biological Functions and Signaling Roles
Protein Kinase C (PKC) Activation
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Mechanism: The compound’s two arachidonate chains enhance membrane localization of PKC by interacting with its C1 domain. This activation is 3–5× more potent than mono-arachidonoyl DAGs .
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Specificity: DGKε, an enzyme with arachidonate specificity, preferentially phosphorylates 1-arachidonoyl-3-arachidonoyl-sn-glycerol, regulating its cellular levels .
Role in the PI Cycle
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PI Resynthesis: This DAG is a key intermediate in regenerating phosphatidylinositols, maintaining membrane composition for signaling platforms like lipid rafts .
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Substrate specificity: Enzymes such as phosphatidylinositol-4-phosphate-5-kinase (PIP5K Iα) require arachidonate-containing DAGs for optimal activity .
Endocannabinoid System Interactions
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Structural similarity: Resembles 2-arachidonoyl glycerol (2-AG), an endocannabinoid, but lacks direct cannabinoid receptor binding .
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Metabolic crossover: May compete with 2-AG for hydrolysis by monoacylglycerol lipase (MAGL), indirectly modulating endocannabinoid tone .
Research Findings and Experimental Data
Enzyme Kinetics and Selectivity
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DGKε specificity: Kinetic studies show a Kₘ of 12 µM for 1-arachidonoyl-3-arachidonoyl-sn-glycerol, compared to 45 µM for non-arachidonate DAGs .
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Mutational analysis: Substituting leucine residues in DGKε’s active site (L431I, L438I) reduces activity by 70%, highlighting a conserved L-X(3–4)-R-X(2)-L-X(4)-G motif critical for arachidonate recognition .
Cellular Signaling Studies
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PKC activation: In NIH 3T3 fibroblasts, 100 nM 1-arachidonoyl-3-arachidonoyl-sn-glycerol induces 80% PKC translocation to the membrane vs. 30% for 1-stearoyl-2-arachidonoyl-sn-glycerol .
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Apoptosis modulation: Overexpression of DGKε in HEK293 cells reduces apoptosis by 40%, linked to decreased arachidonate-DAG levels .
Future Research Directions
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Structural studies: Cryo-EM of DGKε bound to 1-arachidonoyl-3-arachidonoyl-sn-glycerol could elucidate substrate recognition mechanisms.
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Therapeutic targeting: Developing DGKε inhibitors to modulate arachidonate-DAG levels in inflammation and cancer.
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